4-Methyl-2-(pyrrolidin-2-YL)cyclohexan-1-one
Description
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one is a Mannich base derivative characterized by a cyclohexanone core substituted with a pyrrolidine ring at position 2 and a methyl group at position 2. This compound is synthesized via the Mannich reaction, a three-component condensation of a ketone, aldehyde, and amine .
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
4-methyl-2-pyrrolidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H19NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h8-10,12H,2-7H2,1H3 |
InChI Key |
NIPIJQHJMNWZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with pyrrolidine under specific conditions. One common method includes:
Cyclohexanone and Pyrrolidine Reaction: Cyclohexanone is reacted with pyrrolidine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours to yield the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Reduction Reactions
The cyclohexanone group undergoes selective reduction to form secondary alcohols. For example:
-
Catalytic Hydrogenation : Using palladium or nickel catalysts under H₂, the ketone is reduced to 4-methyl-2-(pyrrolidin-2-yl)cyclohexanol with >90% yield. Steric hindrance from the pyrrolidine substituent slows reaction kinetics compared to unsubstituted cyclohexanones .
-
Borane-Mediated Reduction : Borane dimethyl sulfide complex selectively reduces the ketone to an alcohol at 0°C in tetrahydrofuran (THF), achieving 80–85% yields. This method avoids side reactions with the pyrrolidine nitrogen .
Table 1: Reduction Conditions and Outcomes
| Reducing Agent | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| H₂ | Pd/C, EtOH | 25°C | 92 |
| BH₃·SMe₂ | THF | 0°C | 85 |
Oxidation Reactions
The pyrrolidine ring exhibits redox activity:
-
Manganese-Catalyzed Oxidation : Using Mn(CF₃SO₃)₂ complexes, the pyrrolidine nitrogen undergoes oxidation to form N-oxide derivatives. This reaction proceeds via a radical intermediate, confirmed by EPR spectroscopy .
-
Ketone Stability : The cyclohexanone group resists over-oxidation under mild conditions (e.g., NaOCl/acetone), preserving the cyclic structure .
Cyclization and Ring-Opening
The pyrrolidine moiety participates in acid-mediated rearrangements:
-
Acid-Induced Cyclization : In HCl/acetic acid, the compound forms fused bicyclic intermediates via intramolecular nucleophilic attack. These intermediates further dehydrate to yield tricyclic products (e.g., 65% yield at 80°C) .
-
Ring-Opening with Amines : Primary amines (e.g., aniline) open the pyrrolidine ring under Ni(ClO₄)₂ catalysis, forming γ-amino esters. This reaction is temperature-sensitive, with optimal yields at 25°C .
Stereochemical Transformations
The stereochemistry at the pyrrolidine C(2) and cyclohexanone C(4) positions influences reactivity:
-
Diastereoselective Reductions : Using chiral catalysts (e.g., (S,S)-N,N′-dimethyl-1,2-diaminocyclohexane-Mn complexes), enantiomeric excess (ee) of up to 78% is achieved for alcohol derivatives .
-
Epimerization : Under basic conditions (NaOH/EtOH), the pyrrolidine stereocenter undergoes partial epimerization, leading to a 55:45 diastereomer ratio .
Scientific Research Applications
Organic Synthesis
The compound is primarily used as a reagent in organic chemistry. Its structural properties allow it to participate in multiple reactions, making it a valuable intermediate for synthesizing other chemical compounds. For instance, it can be converted into various derivatives through oxidation, reduction, and substitution reactions, leading to products such as 4-methyl-2-(pyrrolidin-2-YL)cyclohexanone and substituted cyclohexanol derivatives.
Biological Studies
Research has indicated potential biological activities associated with 4-Methyl-2-(pyrrolidin-2-YL)cyclohexan-1-one. Studies have explored its antimicrobial and anti-inflammatory properties, suggesting that it may interact with specific biological pathways. The compound's mechanism of action involves modulation of enzyme activities or receptor interactions, which could lead to therapeutic applications.
Medicinal Chemistry
In the field of medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied as a candidate for drug development due to its structural similarities to known bioactive compounds. Research efforts focus on optimizing its pharmacological profile through structural modifications to enhance potency and selectivity against specific biological targets .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive bacteria, indicating potential use as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
This data supports the compound's application in developing new antimicrobial therapies.
Case Study 2: Drug Development
In a recent investigation focused on drug design, researchers synthesized analogs of this compound to evaluate their activity against specific receptors involved in pain modulation. The study found that certain derivatives exhibited enhanced binding affinity compared to the parent compound, highlighting the importance of structural modifications in drug development .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Synthesis: Most analogs are synthesized via one-pot Mannich reactions using calcium chloride or HCl in ethanol . Yields vary significantly (44–68%), influenced by steric and electronic effects of substituents.
- Thermal Stability : Higher melting points (e.g., 178–180°C for MMP ) correlate with aromatic substituents due to enhanced intermolecular interactions.
Key Observations:
- Pyrrolidine Substituents: Pyrrolidine-containing analogs (e.g., MMP) show enhanced antiurease activity due to nitrogen donor atoms enabling metal chelation .
- Aromatic Substituents : Electron-withdrawing groups (e.g., 4-fluorophenyl in FPC) improve antibacterial efficacy by increasing lipophilicity and membrane penetration .
Physicochemical Property Trends
- FT-IR Spectra: ν(C=O): 1701–1703 cm⁻¹ for cyclohexanone derivatives , slightly shifted in cyclopentanone analogs (e.g., 1720 cm⁻¹ in FPC ). ν(N-H): 3410 cm⁻¹ in phenylamino derivatives vs. absence in pyrrolidine analogs due to secondary amine formation .
- NMR Data: Cyclohexanone protons resonate at δ 2.1–2.5 ppm (1H-NMR) , while pyrrolidine protons appear at δ 1.5–3.0 ppm .
Biological Activity
4-Methyl-2-(pyrrolidin-2-YL)cyclohexan-1-one, a compound with the molecular formula CHNO, has garnered attention for its potential biological activities. This compound is structurally related to various pyrrolidine derivatives, which are known for their diverse pharmacological profiles.
The synthesis of this compound typically involves the cyclization of 4-methylcyclohexanone with pyrrolidine under acidic or basic conditions. This reaction can yield various derivatives through oxidation, reduction, and substitution reactions, leading to a range of products relevant for both industrial and research applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may modulate neurotransmitter systems, particularly through inhibition of dopamine and norepinephrine transporters, which is significant for its potential use in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, compounds containing the pyrrolidine ring have shown efficacy against various Gram-positive and Gram-negative bacteria. The exact mechanism remains to be fully elucidated, but it is hypothesized that these compounds disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Study on Antibacterial Activity
A study published in MDPI evaluated the antibacterial properties of several pyrrole derivatives, including those similar to this compound. The findings revealed that certain derivatives exhibited significant activity against resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 5.0 | Staphylococcus aureus |
| Pyrrole derivative A | 3.12 | Escherichia coli |
| Pyrrole derivative B | 12.5 | Kocuria rhizophila |
Neuropharmacological Studies
In neuropharmacological evaluations, compounds similar to this compound have been shown to selectively inhibit dopamine transporter (DAT) activity. This selectivity suggests potential applications in treating conditions like depression and ADHD by enhancing dopaminergic signaling without significantly affecting serotonin pathways .
Q & A
Q. What are the recommended synthetic routes for 4-methyl-2-(pyrrolidin-2-yl)cyclohexan-1-one, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step organic reactions. A plausible route includes:
Core formation : Construct the cyclohexanone backbone via Robinson annulation or Claisen-Schmidt condensation, introducing the 4-methyl group through alkylation .
Pyrrolidine incorporation : Use a Mannich reaction to introduce the pyrrolidin-2-yl moiety at position 3. This step may require chiral catalysts if stereoselectivity is critical .
Purification : Employ column chromatography or recrystallization to isolate the product. Optimize solvent systems (e.g., ethyl acetate/hexane gradients) and monitor purity via TLC or HPLC .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
Q. What are the key chemical reactions of this compound?
- Reduction : The ketone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, enabling further functionalization .
- Oxidation : Controlled oxidation of the pyrrolidine ring (e.g., with mCPBA) may yield N-oxides for studying electronic effects .
- Substitution : Electrophilic aromatic substitution is unlikely due to the saturated cyclohexane ring, but the pyrrolidine nitrogen can undergo alkylation or acylation .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound?
- Chiral Catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) during the Mannich reaction to control the configuration at the pyrrolidine-bearing carbon .
- Dynamic Kinetic Resolution : Optimize reaction conditions (temperature, solvent) to favor one diastereomer via equilibrium control .
- Crystallographic Analysis : Resolve stereochemistry post-synthesis using X-ray diffraction and compare with computational models (e.g., DFT-optimized structures) .
Q. What computational methods are suitable for predicting the reactivity and biological interactions of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
- Molecular Docking : Screen against protein targets (e.g., enzymes in neurological pathways) to hypothesize biological activity, leveraging pyrrolidine’s affinity for amine receptors .
- MD Simulations : Study solvation effects and conformational flexibility in aqueous or lipid environments .
Q. How can synthetic routes be optimized for scalability and enantiomeric purity?
- DoE (Design of Experiments) : Systematically vary parameters (catalyst loading, temperature, solvent polarity) to maximize yield and enantiomeric excess (ee) .
- Continuous Flow Chemistry : Improve reaction control and reduce side products in multi-step syntheses .
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers for pharmacological testing .
Q. What analytical techniques are critical for assessing purity and stability in long-term storage?
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC-UV/MS for decomposition products .
- Thermogravimetric Analysis (TGA) : Determine thermal stability and optimal storage temperatures .
- Karl Fischer Titration : Quantify water content to prevent hydrolysis of the ketone group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
